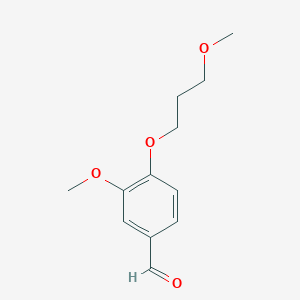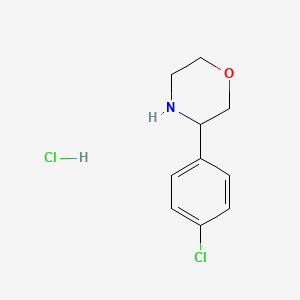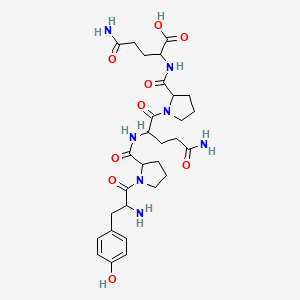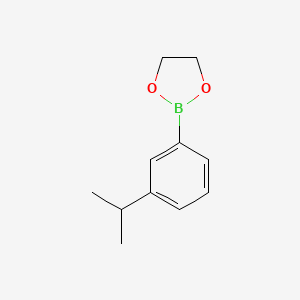
2-Ethoxy-5-fluorophenylboronic acid
Übersicht
Beschreibung
2-Ethoxy-5-fluorophenylboronic acid is a chemical compound with the empirical formula C8H10BFO3 . It has a molecular weight of 183.97 . The compound is used in laboratory settings and for the synthesis of other substances .
Molecular Structure Analysis
The SMILES string for 2-Ethoxy-5-fluorophenylboronic acid is CCOc1ccc(F)cc1B(O)O . This provides a text representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 2-Ethoxy-5-fluorophenylboronic acid are not detailed in the search results, boronic acids are known to be used in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
2-Ethoxy-5-fluorophenylboronic acid has a melting point of 108-113 °C . It has a density of 1.2±0.1 g/cm3, a boiling point of 345.1±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound also has a molar refractivity of 44.4±0.4 cm3 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
In organic synthesis, 2-Ethoxy-5-fluorophenylboronic acid serves as a precursor for various organic transformations. Its boronic acid group can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations .
Catalysis
2-Ethoxy-5-fluorophenylboronic acid: can act as a catalyst or a co-catalyst in various chemical reactions. For instance, it can be used in the catalytic protodeboronation of pinacol boronic esters, which is a critical step in formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable for introducing methyl groups across double bonds in a controlled manner .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-Ethoxy-5-fluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The 2-Ethoxy-5-fluorophenylboronic acid, as an organoboron reagent, plays a crucial role in this process .
Mode of Action
The 2-Ethoxy-5-fluorophenylboronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the 2-Ethoxy-5-fluorophenylboronic acid, being a formally nucleophilic organic group, is transferred from boron to palladium . This process is key to the formation of new carbon-carbon bonds.
Biochemical Pathways
The biochemical pathway primarily affected by 2-Ethoxy-5-fluorophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction allows for the formation of carbon-carbon bonds between an arylboronic acid and a variety of organic halides or triflates. The downstream effects of this pathway include the synthesis of complex organic molecules with specific functionalities.
Pharmacokinetics
It is known that the compound’s success in the suzuki–miyaura coupling reaction is due to its relatively stable nature, its readiness for preparation, and its generally environmentally benign nature . These properties likely contribute to its bioavailability.
Result of Action
The result of the action of 2-Ethoxy-5-fluorophenylboronic acid is the formation of new carbon-carbon bonds. This enables the synthesis of complex organic molecules with specific functionalities. The molecular and cellular effects of the compound’s action are largely dependent on the specific molecules that are synthesized as a result of the Suzuki–Miyaura coupling reaction .
Action Environment
The action of 2-Ethoxy-5-fluorophenylboronic acid is influenced by environmental factors. The Suzuki–Miyaura coupling reaction, in which the compound plays a key role, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other chemical groups .
Eigenschaften
IUPAC Name |
(2-ethoxy-5-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVFKIWGXGWXLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584411 | |
| Record name | (2-Ethoxy-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-5-fluorophenylboronic acid | |
CAS RN |
864301-27-9 | |
| Record name | (2-Ethoxy-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






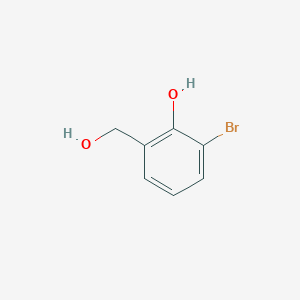


![Stannane, tributyl[(methylsulfonyl)oxy]-](/img/structure/B1591397.png)

